molecular formula C14H17N3O5S B2592956 ethyl 5-(N-(3-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate CAS No. 1298053-34-5

ethyl 5-(N-(3-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2592956
CAS No.: 1298053-34-5
M. Wt: 339.37
InChI Key: OFCSVKZXZFJJFS-UHFFFAOYSA-N
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Description

Ethyl 5-(N-(3-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with a sulfamoyl group and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(N-(3-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the sulfamoyl group and the esterification process. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(N-(3-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Ethyl 5-(N-(3-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 5-(N-(3-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong interactions with active sites, while the pyrazole ring can provide stability and specificity. The exact pathways depend on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(N-phenylsulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 5-(N-(4-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 5-(N-(3-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of the 3-methoxyphenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity and specificity for certain targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 3-[(3-methoxyphenyl)sulfamoyl]-5-methyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5S/c1-4-22-14(18)12-9(2)15-16-13(12)23(19,20)17-10-6-5-7-11(8-10)21-3/h5-8,17H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCSVKZXZFJJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1S(=O)(=O)NC2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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